Colchicoside

Description

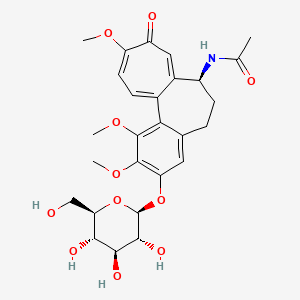

Structure

3D Structure

Properties

IUPAC Name |

N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO11/c1-12(30)28-16-7-5-13-9-19(38-27-24(34)23(33)22(32)20(11-29)39-27)25(36-3)26(37-4)21(13)14-6-8-18(35-2)17(31)10-15(14)16/h6,8-10,16,20,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,20+,22+,23-,24+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAFRQPVHYZDED-ZZEDUEFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301010233 | |

| Record name | Colchicoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-29-2 | |

| Record name | Colchicoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colchicoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colchicoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colchicoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLCHICOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYD0I854K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources, Distribution, and Analysis of Colchicoside

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicoside is a naturally occurring tropolone alkaloid glycoside found in various plant species. It is structurally related to the well-known anti-gout agent, colchicine, from which it is derived through glycosylation. This compound itself serves as a key precursor for the semi-synthetic muscle relaxant, thiothis compound, which is widely used clinically for its anti-inflammatory and analgesic properties. Thiothis compound acts as a competitive antagonist of gamma-aminobutyric acid type A (GABA-A) receptors. Understanding the natural sources, distribution, and efficient extraction of this compound is paramount for the sustainable production of these valuable pharmaceutical compounds. This guide provides a comprehensive overview of the botanical origins of this compound, its quantitative distribution within plant tissues, detailed experimental protocols for its extraction and analysis, and the biochemical pathways governing its synthesis.

Natural Sources and Distribution

This compound is primarily synthesized by plants belonging to the Colchicaceae family. The principal genera known to produce this compound are Colchicum and Gloriosa.

-

Colchicum Species: Commonly known as autumn crocus or meadow saffron, this genus comprises over 160 species. Several species have been identified as sources of this compound, including Colchicum autumnale, Colchicum speciosum, Colchicum robustum, Colchicum triphyllum, and Colchicum umbrosum. The alkaloid is present in various plant organs, but the highest concentrations are typically found in the seeds and corms (bulb-like underground stems)[1][2][3][4][5].

-

Gloriosa superba: Commonly known as the flame lily or glory lily, this species is a significant commercial source for both colchicine and this compound[6][7][8]. The seeds and tubers are the primary plant parts harvested for alkaloid extraction. Studies indicate that G. superba can be a richer source of these compounds compared to some Colchicum species[9].

Quantitative Data Presentation

The concentration of this compound varies significantly depending on the species, plant organ, geographical location, and developmental stage. The following tables summarize quantitative data from various analytical studies.

Table 1: this compound Content in Seeds of Gloriosa superba and Colchicum speciosum

| Plant Species | Sample Origin | This compound Content (mg/100g) | Colchicine Content (mg/100g) | Reference |

| Gloriosa superba | India (Sample I) | 312.9 | 333.1 | [9] |

| Gloriosa superba | India (Sample II) | 434.0 | 471.1 | [9] |

| Colchicum speciosum | Turkey | 51.9 | 75.9 | [9] |

Table 2: Distribution of this compound and Related Alkaloids in Various Plant Species and Organs

| Plant Species | Plant Organ | This compound Content (% w/w) | Notes | Reference |

| Gloriosa superba | Seeds | up to 0.8% | Also contains up to 0.9% colchicine. | [10][11] |

| Gloriosa superba | Seeds | 2.52% | From a specific 80% ethanol extract. | [10] |

| Colchicum autumnale | Seeds | 0.1% - 0.48% | Considered the main location of this compound in this species. | [2] |

| Colchicum triphyllum | Tubers & Flowers | Not quantified | Identified as a chemical marker for these organs. | [4] |

| Colchicum umbrosum | Corms | Not quantified | Detected alongside colchicine and other alkaloids. | [5] |

| Colchicum robustum | Corms | Not quantified | Detected via HPLC analysis. | [1] |

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the colchicine pathway, which has been elucidated through transcriptomics and metabolic pathway reconstitution[12][13][14]. The pathway begins with the amino acids L-phenylalanine and L-tyrosine. A series of enzymatic reactions, including hydroxylations, methylations, and a key ring expansion catalyzed by a cytochrome P450 enzyme, leads to the formation of the tropolone ring structure of colchicine[13][15][16]. This compound is then formed in a final glycosylation step where a glucose molecule is attached to the C3 position of the colchicine backbone, a reaction catalyzed by a glycosyltransferase.

References

- 1. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatographic determination of colchicine and this compound in colchicum (Colchicum autumnale L.) seeds on a home-made stationary phase. | Semantic Scholar [semanticscholar.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Process For Extraction Of Non Toxic High Purity this compound From [quickcompany.in]

- 5. japsonline.com [japsonline.com]

- 6. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2016146562A1 - Gloriosa superba l. extracts, compositions and use thereof - Google Patents [patents.google.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Colchicine - Wikipedia [en.wikipedia.org]

- 10. Discovery and engineering of colchicine alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiothis compound inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.box [2024.sci-hub.box]

- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of Thiothis compound? [synapse.patsnap.com]

- 16. The muscle relaxant thiothis compound is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Alkaloid Assembly: A Technical Guide to Colchicoside Biosynthesis in Gloriosa superba

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gloriosa superba L., commonly known as the flame lily, is a plant of significant medicinal importance due to its production of the potent alkaloid colchicine and its glycosidic form, colchicoside. These compounds are renowned for their anti-inflammatory properties and are used in the treatment of gout and familial Mediterranean fever. Colchicine also exhibits antimitotic activity, making it a valuable molecule in cancer research. Understanding the intricate biosynthetic pathway of these alkaloids is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Gloriosa superba, detailing the enzymatic steps, quantitative data, and key experimental protocols.

The this compound Biosynthetic Pathway: From Primary Metabolites to a Potent Alkaloid

The biosynthesis of this compound is a complex process that begins with the aromatic amino acids L-phenylalanine and L-tyrosine, derived from the shikimate pathway. The pathway can be broadly divided into three major stages: the formation of the core phenethylisoquinoline scaffold, the intricate rearrangement to form the characteristic tropolone ring of the colchicine backbone, and the final tailoring steps, including glycosylation, to yield this compound.

A near-complete biosynthetic pathway to N-formyldemecolcine, a key precursor to colchicine, has been elucidated through a combination of transcriptomics, metabolic logic, and pathway reconstitution in a heterologous host (Nicotiana benthamiana)[1]. This work identified eight crucial genes from Gloriosa superba that orchestrate the formation of the colchicine core[1]. The final steps in the conversion of N-formyldemecolcine to colchicine have also been characterized, involving N-demethylation, N-deformylation, and N-acetylation[2]. The conversion to this compound involves the glycosylation of a colchicine precursor, 3-O-demethylcolchicine. While the specific endogenous enzyme in G. superba is yet to be definitively identified, this transformation is catalyzed by a UDP-glucosyltransferase (UGT).

Signaling Pathway Diagram

The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound.

Caption: Biosynthetic pathway of this compound in Gloriosa superba.

Quantitative Data

The concentration of this compound and its aglycone, colchicine, varies significantly depending on the plant tissue, developmental stage, and environmental conditions. Seeds and tubers are the primary accumulation sites for these alkaloids.

Table 1: Concentration of Colchicine and this compound in Gloriosa superba

| Plant Part | Compound | Concentration (% dry weight) | Analytical Method | Reference |

| Seeds | Colchicine | 0.7 - 0.9% | HPLC | [3] |

| Tubers | Colchicine | 0.15 - 0.3% | HPLC | [3] |

| Seeds | This compound | ~1.5% | HPLC | [4] |

| Tubers | Colchicine | 0.396% | HPLC-UV | [3] |

| Leaves | Colchicine | 0.164% | HPLC-UV | [3] |

| Stems | Colchicine | 0.051% | HPLC-UV | [3] |

| Seeds | Colchicine | 2.8% (in crude extract) | HPLC | [4] |

| Seeds | 3-O-demethylcolchicine | 1.3% (in crude extract) | HPLC | [4] |

| Seeds | This compound | 1.5% (in crude extract) | HPLC | [4] |

Table 2: Enhanced Production of Colchicine in Gloriosa superba Cell Suspension Cultures

| Elicitor | Concentration | Exposure Time | Colchicine Yield (mg/g DW) | Fold Increase | Reference |

| Casein Hydrolysate | 300 mg/L | 15 days | 8.290 | ~8-fold | [5] |

| Salicylic Acid | 27.624 mg/L | 30 days | 8.149 | ~8-fold | [5] |

| Silver Nitrate | 200 mg/L | 15 days | 4.550 (Thiothis compound) | - | [5] |

Experimental Protocols

Extraction of this compound and Colchicine from G. superba Seeds

This protocol describes a common method for the solvent extraction of colchicinoids.

Materials:

-

Dried and powdered G. superba seeds

-

Methanol

-

Chloroform

-

n-Butanol

-

Deionized water

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Extract the powdered seeds with 95% methanol multiple times (e.g., 6 times) to ensure exhaustive extraction[6].

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a syrupy liquid[6].

-

Dilute the concentrated extract with deionized water in a 1:4 ratio (extract:water)[6].

-

Perform a liquid-liquid extraction with chloroform to isolate colchicine. The less polar colchicine will partition into the chloroform layer[6].

-

Separate the aqueous layer and subsequently extract it with n-butanol. This compound, being more polar than colchicine, will be selectively extracted into the n-butanol phase, leaving highly polar primary metabolites in the aqueous phase[6].

-

Evaporate the respective solvent fractions to dryness to obtain crude colchicine and this compound.

Quantification of this compound and Colchicine by HPLC-UV

This protocol provides a validated HPLC method for the simultaneous quantification of colchicine and its derivatives.

Instrumentation:

-

HPLC system with a UV detector (e.g., Waters 515 pump, 2487 dual λ absorbance detector)[7][8]

-

C18 reverse-phase column (e.g., Sunfire C18, 4.6 x 250 mm, 5 µm)[7][8]

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Glacial acetic acid (or phosphoric acid)

-

Deionized water

-

Colchicine and this compound standards

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and 3% glacial acetic acid in water (60:40, v/v)[7][8]. An alternative is acetonitrile:water:phosphoric acid (70:30:0.1, v/v/v).

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

Run Time: 15 minutes

Procedure:

-

Standard Preparation: Prepare a stock solution of colchicine and this compound standards in methanol. Generate a calibration curve by preparing a series of dilutions of the stock solution.

-

Sample Preparation: Dissolve a known weight of the dried extract in the mobile phase, centrifuge to remove particulate matter, and filter through a 0.45 µm membrane filter prior to injection[8].

-

Analysis: Inject the standards and samples into the HPLC system. Identify the peaks of colchicine and this compound based on the retention times of the standards.

-

Quantification: Calculate the concentration of each analyte in the samples by comparing the peak areas with the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for extraction and quantification of colchicinoids.

Heterologous Reconstitution of the Pathway

A significant breakthrough in understanding colchicine biosynthesis was the heterologous expression of the pathway in Nicotiana benthamiana[1][9]. This involved the co-expression of 16 to 20 genes, including those from G. superba and other plant sources, to produce N-formyldemecolcine and subsequently colchicine from primary metabolites[1][2][9].

Key Gene Modules for Heterologous Expression:

-

Module 1 (4-Hydroxydihydrocinnamaldehyde synthesis): This module comprises six genes from G. superba: 3-deoxy-D-arabino-heptulosonic acid 7-phosphate synthase (GsDAHPS), phenylalanine ammonia-lyase (GsPAL), 4-coumarate:CoA ligase (Gs4CL), cinnamoyl-CoA reductase (GsCCR), alkenal reductase (GsAER), and a cytochrome P450 (GsC4H)[9].

-

Module 2 (Dopamine synthesis): This includes L-tyrosine/L-DOPA decarboxylase (GsTyDC/DDC) from G. superba and a 3'-hydroxylase (BvCYP76AD5) from Beta vulgaris[9].

-

Pictet-Spengler Condensation: A promiscuous (S)-norcoclaurine synthase (NCS) from Coptis japonica (CjNCS) is used to form the 1-phenethylisoquinoline scaffold[9].

-

Module 3 (Core Colchicine Scaffold Formation): This module contains the eight identified biosynthetic genes from G. superba that convert the phenethylisoquinoline intermediate to N-formyldemecolcine[9].

-

Final Conversion to Colchicine: Three additional enzymes, an N-demethylase, an N-deformylase, and an N-acetyltransferase, are required to convert N-formyldemecolcine to colchicine[2].

This successful reconstitution not only validates the identified genes but also opens avenues for the biotechnological production of colchicine and its derivatives.

Conclusion

The elucidation of the this compound biosynthetic pathway in Gloriosa superba represents a significant advancement in plant biochemistry and metabolic engineering. The identification of key genes and the successful reconstitution of the pathway in a heterologous host provide a robust framework for the development of sustainable and scalable production platforms for these valuable pharmaceuticals. Future research will likely focus on optimizing the heterologous expression system, elucidating the regulatory networks governing the pathway, and identifying the specific UDP-glucosyltransferase responsible for the final conversion to this compound in G. superba. This knowledge will be instrumental in harnessing the full potential of this remarkable medicinal plant for the benefit of human health.

References

- 1. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total biosynthesis of the tubulin-binding alkaloid colchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journalirjpac.com [journalirjpac.com]

- 4. researchgate.net [researchgate.net]

- 5. Microbial Process For Conversion Of Colchicine And Thiocolchicine To [quickcompany.in]

- 6. Process For Extraction Of Non Toxic High Purity this compound From [quickcompany.in]

- 7. file.sdiarticle3.com [file.sdiarticle3.com]

- 8. chemijournal.com [chemijournal.com]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Colchicoside as a Glucoside of 3-Demethylcolchicine

Executive Summary

This compound, a naturally occurring pseudoalkaloid, is the direct glycosidic derivative of 3-demethylcolchicine. Found in plants of the Colchicaceae family, such as Colchicum autumnale and Gloriosa superba, this compound serves as a pivotal molecule in both phytochemical studies and pharmaceutical manufacturing.[1][2][3][4] Its core structure consists of the aglycone 3-demethylcolchicine, where the hydroxyl group at the C-3 position of the tropolone ring is linked to a glucose molecule. While 3-demethylcolchicine, an active metabolite of colchicine, exhibits biological activity, this compound is primarily recognized as a crucial intermediate in the semi-synthesis of its thio-derivative, Thiothis compound, a widely used muscle relaxant.[5] This guide provides a comprehensive technical overview of the chemistry, synthesis, biological activity, and experimental protocols related to this compound and its aglycone, 3-demethylcolchicine.

Chemical and Physical Properties

This compound is structurally defined as the 3-O-glucoside of 3-demethylcolchicine.[1] The addition of the glucose moiety significantly alters its physicochemical properties, such as solubility and molecular weight, compared to its aglycone. The chemical properties of both compounds are summarized below.

| Property | This compound | 3-Demethylcolchicine |

| IUPAC Name | N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide[1] | N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide[6] |

| Synonyms | 3-Demethylcolchicine glucoside, NSC-32992[1] | (-)-3-Demethylcolchicine[6] |

| CAS Number | 477-29-2[1] | 7336-33-6[6] |

| Molecular Formula | C₂₇H₃₃NO₁₁[1] | C₂₁H₂₃NO₆[6] |

| Molecular Weight | 547.5 g/mol [1] | 385.4 g/mol [6] |

| Appearance | Pale yellow crystalline powder | Solid[6] |

| Melting Point | 197 °C[7] | Not specified |

| Solubility | Soluble in water, ethanol[3] | Soluble in ethanol[6] |

Synthesis and Biosynthesis

This compound is a natural product isolated from plants, but it can also be synthesized chemically or via biotransformation from its aglycone, 3-demethylcolchicine, which itself is a metabolite of colchicine.[8][9]

Natural Occurrence and Biosynthesis

This compound is naturally present in various Colchicum species.[4] Its biosynthesis involves the enzymatic glycosylation of 3-demethylcolchicine. This process is catalyzed by specific glucosyltransferases within the plant, which transfer a glucose moiety, typically from a donor like UDP-glucose, to the hydroxyl group on the tropolone ring of 3-demethylcolchicine.

Chemical Synthesis and Biotransformation

The synthesis of this compound is of significant industrial interest, primarily as a pathway to produce Thiothis compound.[5] The general approach involves the glycosylation of 3-demethylcolchicine.

Caption: Chemical synthesis workflow from Colchicine to this compound.

Biological Activity and Mechanism of Action

While its derivative, Thiothis compound, is well-characterized as a muscle relaxant, the biological profile of this compound and 3-demethylcolchicine is distinct.

3-Demethylcolchicine

3-Demethylcolchicine is an active metabolite of colchicine and retains significant biological activity.[8] It has been shown to have an appreciable effect both in vitro and in vivo and is noted to be less toxic than its parent compound, colchicine.[10] Like colchicine, its mechanism of action is believed to involve interaction with tubulin, leading to the disruption of microtubule polymerization and mitotic arrest. This anti-mitotic activity underlies its potential as an antitumor agent.

This compound

In contrast, this compound itself is often reported to have no significant anti-inflammatory properties.[11] Its primary role in pharmacology is that of a prodrug or a synthetic precursor. Following oral administration, it can be metabolized back to its aglycone, 3-demethylcolchicine, which is pharmacologically active.

Signaling Pathway: Tubulin Disruption

The primary mechanism of action for colchicine and its active demethylated metabolites is the disruption of microtubule dynamics, a critical process for cell division, motility, and intracellular transport.

Caption: Mechanism of action via tubulin polymerization inhibition.

Pharmacokinetic Data

Pharmacokinetic data for this compound is sparse, as studies often focus on its more active derivatives. However, after oral administration of Thiothis compound, which is structurally similar, the parent compound is not detected in plasma. Instead, its metabolites, including the aglycone, are observed.[12][13][14] This suggests that this compound, if administered orally, would likely undergo rapid intestinal metabolism, cleaving the glycosidic bond to release 3-demethylcolchicine.

The pharmacokinetics of the related compound, Thiothis compound, are summarized below for comparative context.

| Parameter (Thiothis compound) | Oral Administration (8 mg) | Intramuscular Administration (8 mg) |

| Tmax (Parent Drug) | Not Detected[14] | 30 minutes[14] |

| Cmax (Parent Drug) | Not Detected[14] | 175 ng/mL[14] |

| AUC (Parent Drug) | Not Detected[14] | 417 ng·h/mL[14] |

| Tmax (Active Metabolite SL18.0740) | ~1 hour[14] | ~5 hours[14] |

| Cmax (Active Metabolite SL18.0740) | ~60 ng/mL[14] | 11.7 ng/mL[14] |

| Apparent Half-life (Parent Drug, IM) | N/A | ~1.5 hours[14] |

| Apparent Volume of Distribution (IM) | N/A | ~42.7 L[14] |

Note: The active metabolite SL18.0740 is the glucuronide of the aglycone, not the aglycone itself.

Experimental Protocols

Protocol for Synthesis of this compound from 3-Demethylcolchicine

This protocol is a generalized procedure based on methods described for the glycosylation of colchicinoids.[5][15][16]

Objective: To synthesize this compound by glycosylating 3-demethylcolchicine with an activated glucose donor.

Materials:

-

3-demethylcolchicine

-

α-Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

-

Anhydrous acetonitrile (CH₃CN)

-

1,1,3,3-Tetramethylguanidine (TMG)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Saturated potassium bicarbonate (KHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Saturated potassium bisulfate (KHSO₄) solution

-

Saturated sodium chloride (NaCl) solution

-

Magnesium sulfate (MgSO₄)

-

Ethanol (EtOH)

-

1N Sodium hydroxide (NaOH)

-

Thin Layer Chromatography (TLC) supplies (Silica plates, mobile phase e.g., 9:1 CH₂Cl₂:MeOH)

Procedure:

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), suspend 3-demethylcolchicine (1 equivalent) and α-acetobromoglucose (1.5 equivalents) in anhydrous acetonitrile.

-

Base Addition: Add 1,1,3,3-tetramethylguanidine (3 equivalents) to the suspension with stirring. The reagents should dissolve, forming a colored solution.

-

Catalyst Addition: Add boron trifluoride etherate (BF₃·OEt₂) to the mixture.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting material (3-demethylcolchicine) is completely consumed.

-

Work-up:

-

Quench the reaction by adding a saturated KHCO₃ solution.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic phases and wash sequentially with saturated KHSO₄ solution and saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude protected this compound.

-

-

Deprotection:

-

Dissolve the crude product in ethanol.

-

Add 1N NaOH solution with stirring.

-

Monitor the deprotection by TLC. The reaction is typically complete within a few hours.

-

-

Isolation: this compound should crystallize directly from the reaction medium. Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry in vacuo.

Protocol for HPLC Analysis of this compound

This is a general HPLC method for the analysis of colchicinoids.[4]

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Diode array detector scanning, with quantification typically around 245 nm or 350 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: Extract the sample (e.g., plant material, reaction mixture) with a suitable solvent like methanol. Filter the extract through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the reference standard. Quantify the amount using the calibration curve generated from the standards.

Caption: General workflow for HPLC analysis of this compound.

Conclusion

This compound represents a fundamental natural glucoside, structurally and biosynthetically linked to its aglycone, 3-demethylcolchicine. While 3-demethylcolchicine possesses inherent anti-mitotic properties akin to colchicine, this compound is primarily valued as a stable, naturally sourced precursor for the semi-synthesis of pharmacologically significant molecules like Thiothis compound. A thorough understanding of its chemistry, synthesis, and metabolic fate is essential for professionals in natural product chemistry and drug development, enabling the efficient utilization of this compound in pharmaceutical applications and further research into the structure-activity relationships of the colchicinoid family.

References

- 1. This compound | C27H33NO11 | CID 92763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiothis compound Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical Methods for Determination of Muscle Relax-ant Thiothis compound in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]

- 4. brieflands.com [brieflands.com]

- 5. EP3086794B1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | 477-29-2 | MC16661 | Biosynth [biosynth.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 477-29-2 [chemicalbook.com]

- 12. Thiothis compound | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. New metabolic and pharmacokinetic characteristics of thiothis compound and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. ijpbs.com [ijpbs.com]

- 16. WO2009143930A1 - Process for the glycosidation of colchicine and thiocolchicine - Google Patents [patents.google.com]

In Vitro Anti-inflammatory Activity of Colchicoside Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the in vitro anti-inflammatory properties of colchicoside derivatives, with a primary focus on the semi-synthetic analogue, thiothis compound, due to the prevalence of available research on this compound. This compound, a natural glucoside from plants like Gloriosa superba, and its derivatives have demonstrated significant anti-inflammatory and muscle relaxant properties.[1][2] This document summarizes key quantitative data, details the experimental protocols used for these assessments, and visualizes the underlying molecular mechanisms and experimental workflows. The primary mechanism of action involves the downregulation of the NF-κB signaling pathway.[2][3]

Introduction

This compound and its semi-synthetic derivative, thiothis compound, are compounds of significant interest in pharmacology due to their established use as muscle relaxants with analgesic and anti-inflammatory effects.[1][2] While this compound is a naturally occurring glucoside, the majority of detailed in vitro anti-inflammatory research has been conducted on thiothis compound. This guide will therefore focus on the experimental data available for thiothis compound as a representative of this class of molecules, while also drawing relevant comparisons to its parent compound, colchicine, where applicable. The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory activity of thiothis compound is predominantly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS.[2][4]

In an unstimulated cell, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of target inflammatory genes.[3]

Thiothis compound intervenes in this cascade at several key points:

-

It inhibits the activation of the IκB kinase (IKK).[3]

-

It prevents the phosphorylation and subsequent degradation of IκBα.[2][3]

-

It suppresses the nuclear translocation of the p65 subunit of NF-κB.[2]

By blocking these critical steps, thiothis compound effectively halts the NF-κB-mediated transcription of pro-inflammatory mediators.[2] Interestingly, studies have shown that thiothis compound's inhibitory action is specific to the NF-κB pathway, with no significant effect observed on the MAPK pathway, another important inflammatory signaling cascade.[3]

Quantitative Data on In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of thiothis compound have been quantified using various in vitro assays. The following tables summarize the available data, primarily from studies on protein denaturation and proteinase inhibition, which are indirect measures of anti-inflammatory activity.

Table 1: Inhibition of Protein Denaturation by Thiothis compound [5]

| Concentration (µg/mL) | % Inhibition of Bovine Serum Albumin Denaturation |

| 10 | 47% |

| 20 | 53% |

| 30 | 69% |

| 40 | 72% |

| 50 | 81% |

| IC50 (µg/mL) | 37.65 |

Table 2: Inhibition of Proteinase Activity by Thiothis compound [5]

| Concentration (µg/mL) | % Inhibition of Proteinase Activity |

| 10 | Not Reported |

| 20 | Not Reported |

| 30 | Not Reported |

| 40 | Not Reported |

| 50 | 77.49% |

| IC50 (µg/mL) | 32.12 |

Table 3: Membrane Stabilization Activity of Thiothis compound Nanogel [6]

| Concentration (µg/mL) | % Inhibition (Membrane Stabilization) |

| 10 | 56% |

| 20 | 67% |

| 30 | 75% |

| 40 | 80% |

| 50 | 86% |

Note: Data on direct inhibition of NO, TNF-α, IL-6, and IL-1β production by this compound or Thiothis compound with specific IC50 values were not available in the reviewed literature. However, the parent compound, colchicine, has been shown to suppress iNOS activity and NO production in vitro and in vivo.[7] Additionally, in silico docking studies have suggested that this compound can inhibit IL-6.[8]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the in vitro anti-inflammatory activity of compounds like this compound derivatives.

Cell Culture

The murine macrophage cell line, RAW 264.7, is commonly used for in vitro inflammation studies.[9][10]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[10]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[10]

-

Sub-culturing: Cells are passaged upon reaching 80-90% confluency.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.[11][12]

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[11]

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[11]

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[13][14]

-

Sample Preparation: Prepare cell culture supernatants as described in the NO assay (steps 1-4).

-

ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems, eBioscience).

-

General ELISA Steps:

-

Coat a 96-well plate with a capture antibody specific to the target cytokine.

-

Block non-specific binding sites.

-

Add samples and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash and add a chromogenic substrate (e.g., TMB).

-

Stop the reaction with a stop solution.

-

-

Measurement: Measure the absorbance at 450 nm.

-

Quantification: Calculate the cytokine concentration based on a standard curve generated from recombinant cytokine standards.

iNOS and COX-2 Protein Expression (Western Blot)

Western blotting is used to detect and quantify the expression levels of iNOS and COX-2 proteins in cell lysates.[15][16]

-

Cell Lysis: After treatment and stimulation, wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[16]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Imaging and Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.

Conclusion

The available in vitro evidence strongly suggests that this compound derivatives, particularly thiothis compound, possess significant anti-inflammatory properties. The primary mechanism of action is the targeted inhibition of the NF-κB signaling pathway, which effectively reduces the expression of key pro-inflammatory mediators. The quantitative data, although limited for some endpoints, consistently demonstrates a dose-dependent anti-inflammatory effect. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the anti-inflammatory potential of these and other novel compounds. Future studies should aim to generate more comprehensive quantitative data, including IC50 values for the inhibition of specific cytokines and enzymes, to better characterize the therapeutic potential of this compound and its analogues.

References

- 1. Thiothis compound exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitric Oxide (NO) Assay by Griess Reaction [bio-protocol.org]

- 3. Thiothis compound suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Anti-inflammatory activity of lauric acid, thiothis compound and thiothis compound-lauric acid formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiothis compound-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Colchicine on Inducible Nitric Oxide Synthase Activity and Nitric Oxide Production of Mice Induced by Aggregatibacter actinomycetemcomitans [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. Nitric Oxide Griess Assay [bio-protocol.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxic Effects of Colchicoside and its Analogue, Thiocolchicoside, on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxic effects of Colchicoside and its semi-synthetic analogue, Thiothis compound, on various cancer cell lines. The document synthesizes findings on their anti-proliferative and pro-apoptotic activities, details the experimental protocols used for their evaluation, and elucidates the key signaling pathways involved in their mechanism of action.

Introduction

This compound is a natural glucoside found in the plant Gloriosa superba.[1] Its semi-synthetic derivative, Thiothis compound, has been used clinically for decades as a muscle relaxant, anti-inflammatory, and analgesic agent.[1] Recent research has unveiled its potential as an anticancer agent, demonstrating cytotoxic effects across a range of cancer cell lines.[2][3] This guide focuses primarily on Thiothis compound, for which more extensive cancer research data is available, and also draws comparisons with the related compound, colchicine. The primary mechanism of action appears to be the modulation of key signaling pathways involved in inflammation, cell survival, and proliferation, notably the NF-κB pathway.[1][2]

Data Presentation: Cytotoxic Effects and IC50 Values

The anti-proliferative activity of Thiothis compound has been observed in a diverse set of human cancer cell lines. The data is summarized below.

Table 1: Cancer Cell Lines Inhibited by Thiothis compound

| Cancer Type | Cell Line(s) |

| Leukemia | KBM5, Jurkat[1][4] |

| Multiple Myeloma | U266, RPMI-8226, MM.1S[1][4] |

| Colon Cancer | HCT-116, Caco-2, HT-29[1][4] |

| Breast Cancer | MCF-7[1][4] |

| Squamous Cell Carcinoma | SCC4[1][4] |

| Kidney Cancer | A293[1][4] |

Table 2: IC50 Values of Thiothis compound and Colchicine

The IC50 (inhibitory concentration 50%) value represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cell Line | IC50 Value |

| Thiothis compound | MCF-7 (Breast Cancer) | 79.02 nmol[5][6] |

| Colchicine | MCF-7 (Breast Cancer) | 74.23 nmol[5][6] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the cytotoxic effects of this compound derivatives.

Cell Proliferation and Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[7][8] These crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into a 96-well plate at a predetermined density (e.g., 2,000 to 5,000 cells per well).[4][9] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

-

Compound Treatment: Prepare various concentrations of Thiothis compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include untreated cells as a control.[4]

-

Incubation: Incubate the plates for specific time periods (e.g., 24, 72, or 120 hours).[1][4]

-

MTT Addition: Following incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for approximately 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC50 value.[11]

Caption: General workflow for assessing the cytotoxic effects of Thiothis compound.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[13] Therefore, dual staining allows for differentiation:

-

Annexin V- / PI- : Live cells[14]

-

Annexin V+ / PI- : Early apoptotic cells[14]

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells[14]

Protocol:

-

Cell Treatment: Culture and treat cells with the desired concentrations of Thiothis compound for a specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).[12]

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a density of approximately 1 × 10^6 cells/mL.[13]

-

Staining: Add FITC-conjugated Annexin V and PI to 100 µL of the cell suspension.[13]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]

-

Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately using a flow cytometer.[13] Excite FITC at 488 nm and measure emission at ~530 nm, and excite PI to measure emission at >575 nm.[13]

Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

Principle: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA.[15] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the differentiation of cell cycle phases: cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have an intermediate DNA content.[16]

Protocol:

-

Cell Treatment & Harvesting: Treat cells with Thiothis compound, then harvest them.

-

Fixation: Resuspend the cells in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells and permeabilize their membranes.[16][17] Fix on ice for at least two hours or overnight at 4°C.[16][18]

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[15][18]

-

Incubation: Incubate in the dark for 30 minutes at 37°C or overnight at 4°C.[17][18]

-

Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.[17]

Signaling Pathways and Mechanism of Action

Thiothis compound exerts its anticancer effects by modulating several critical signaling pathways.

Inhibition of the NF-κB Pathway

A primary mechanism of Thiothis compound is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a transcription factor that plays a crucial role in inflammation and tumorigenesis by promoting cell survival, proliferation, and angiogenesis.[1]

Mechanism:

-

Thiothis compound prevents the activation of NF-κB induced by various carcinogens and inflammatory stimuli.[4]

-

It inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[19][20]

-

By stabilizing IκBα, Thiothis compound blocks the nuclear translocation of the active p65 subunit of NF-κB.[2][4]

-

This suppression of NF-κB activity leads to the downregulation of numerous NF-κB-regulated gene products that are critical for cancer cell survival and proliferation.[2] These include anti-apoptotic proteins (Bcl-2, Bcl-xL, XIAP, cIAP) and cell proliferation biomarkers (c-MYC).[1][2]

Caption: Inhibition of the NF-κB signaling pathway by Thiothis compound.

Induction of Apoptosis

Thiothis compound induces programmed cell death (apoptosis) in cancer cells.[2] This is confirmed by the cleavage of caspase-3 and Poly(ADP-ribose) polymerase (PARP).[1]

Mechanism:

-

Downregulation of Anti-Apoptotic Proteins: The compound significantly suppresses the expression of key cell survival proteins, including Bcl-2, Bcl-xL, XIAP, Mcl-1, cIAP1, and cIAP2.[1][2]

-

Upregulation of Pro-Apoptotic Proteins: In some cell lines like MCF-7, Thiothis compound has been shown to up-regulate the expression of the p53 tumor suppressor protein, which can trigger apoptosis.[5][21]

-

Activation of Caspases: The imbalance between pro- and anti-apoptotic proteins leads to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[1]

Caption: Pro-apoptotic mechanism of Thiothis compound in cancer cells.

Inhibition of Proliferation Pathways and Cell Cycle Arrest

Thiothis compound also inhibits key biomarkers of cell proliferation.[2] It blocks the phosphorylation of the p85 subunit of phosphoinositide 3-kinase (PI3K) and glycogen synthase kinase 3β (GSK3β) without affecting the total protein levels.[2][4] Furthermore, studies on the related compound colchicine show that it can induce a significant arrest of the cell cycle at the G2/M phase in breast cancer cells (MCF-7), preventing mitosis and leading to cell death.[22][23] This anti-mitotic activity is a classic mechanism for colchicine-family compounds, which are known to interact with microtubules.[24][25]

Conclusion

The preliminary evidence strongly suggests that Thiothis compound, a derivative of this compound, exhibits significant cytotoxic and anti-proliferative effects on a variety of cancer cell lines. Its mechanism of action is multi-faceted, involving the potent inhibition of the pro-survival NF-κB pathway, the induction of apoptosis through the modulation of Bcl-2 family and p53 proteins, and the disruption of cell proliferation pathways. These findings provide a solid foundation for further investigation into Thiothis compound as a potential therapeutic agent in oncology. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and combination therapies to fully elucidate its clinical potential.

References

- 1. Thiothis compound Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Thiothis compound exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell Counting & Health Analysis [sigmaaldrich.com]

- 8. broadpharm.com [broadpharm.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. texaschildrens.org [texaschildrens.org]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 17. 2.12. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. go.drugbank.com [go.drugbank.com]

- 20. Thiothis compound suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. jag.journalagent.com [jag.journalagent.com]

- 23. researchgate.net [researchgate.net]

- 24. spandidos-publications.com [spandidos-publications.com]

- 25. Colchicine - Wikipedia [en.wikipedia.org]

Unraveling the Enigma: Speculations on the Core Mechanism of Action of Colchicoside

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicoside, a natural glucoside extracted from the autumn crocus (Colchicum autumnale), and its semi-synthetic sulfur derivative, thiothis compound, have long been staples in the clinical management of painful muscle contractures and inflammatory conditions. Despite their widespread use, the precise molecular mechanisms underpinning their therapeutic effects remain a subject of ongoing investigation and speculation. This technical guide delves into the core speculated mechanisms of action of this compound and its derivatives, with a primary focus on thiothis compound, for which the bulk of mechanistic studies have been conducted. We will explore its dual role as a muscle relaxant and an anti-inflammatory agent, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to provide a comprehensive resource for the scientific community.

I. Muscle Relaxant Properties: A Complex Interplay with Inhibitory Neurotransmission

The muscle relaxant effects of thiothis compound are primarily attributed to its interaction with the central nervous system, specifically modulating inhibitory neurotransmission. The prevailing evidence points to a complex interaction with GABA-A and glycine receptors.

Interaction with GABA-A Receptors: From Agonism to Antagonism

Initial hypotheses suggested that thiothis compound acts as an agonist at GABA-A receptors, potentiating the effect of the principal inhibitory neurotransmitter, GABA, leading to neuronal hyperpolarization and subsequent muscle relaxation.[1] However, more recent and detailed electrophysiological studies have challenged this notion, providing compelling evidence that thiothis compound functions as a competitive antagonist at GABA-A receptors.[2] This antagonistic action is thought to underlie the proconvulsant activity observed at high doses.[2]

This competitive antagonism means that thiothis compound binds to the same site on the GABA-A receptor as GABA but does not activate the receptor, thereby preventing GABA from exerting its inhibitory effect.[3] This leads to a reduction in chloride ion influx and a decrease in neuronal inhibition.[3][4] The muscle relaxant effect in this context is speculated to arise from a complex downstream modulation of spinal and supraspinal pathways that regulate muscle tone, rather than a direct enhancement of GABAergic inhibition.

Quantitative Data on GABA-A Receptor Interaction

| Parameter | Value | Receptor/System | Experimental Method | Reference |

| IC₅₀ | ~0.15 µM | GABA-A receptor-mediated phasic currents in rat Purkinje cells | Electrophysiology (Patch Clamp) | [2] |

| IC₅₀ | ~0.9 µM | GABA-A receptor-mediated tonic currents in rat granule neurons | Electrophysiology (Patch Clamp) | [2] |

| IC₅₀ | 0.13 - 0.2 µM | Recombinant human GABA-A receptors (α1β1γ2L, α1β2γ2L, α2β2γ2L) | Electrophysiology (in Xenopus oocytes) | [5] |

Modulation of Glycine Receptors

In addition to its effects on GABA-A receptors, thiothis compound also interacts with strychnine-sensitive glycine receptors, which are crucial for inhibitory neurotransmission in the spinal cord and brainstem.[1] It is speculated that this interaction contributes to its muscle relaxant properties by modulating glycinergic inhibitory pathways.

Quantitative Data on Glycine Receptor Interaction

| Parameter | Value | Receptor/System | Experimental Method | Reference |

| IC₅₀ | 47 µM | Recombinant human strychnine-sensitive glycine receptors (α1 subunit) | Electrophysiology (in Xenopus oocytes) | [5] |

Signaling Pathway: GABA-A Receptor Antagonism

Caption: Competitive antagonism of the GABA-A receptor by thiothis compound.

II. Anti-inflammatory and Analgesic Effects: Targeting the NF-κB Pathway

The anti-inflammatory and analgesic properties of thiothis compound are thought to be mediated by its ability to suppress the production of pro-inflammatory mediators.[1] A key speculated mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

Inhibition of NF-κB Activation

Studies have shown that thiothis compound can inhibit the activation of NF-κB induced by various inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α).[6] This inhibition prevents the translocation of the active NF-κB dimer (typically p65/p50) into the nucleus, thereby downregulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6]

The mechanism of NF-κB inhibition by thiothis compound appears to involve the suppression of IκBα (inhibitor of NF-κB) degradation.[6] In the canonical NF-κB pathway, IκBα sequesters NF-κB in the cytoplasm. Upon stimulation, IκBα is phosphorylated and subsequently degraded, releasing NF-κB to enter the nucleus. By preventing IκBα degradation, thiothis compound effectively traps NF-κB in an inactive state in the cytoplasm.[6]

Quantitative Data on Anti-inflammatory Effects

| Parameter | Effect | Experimental Model | Reference |

| NF-κB Activation | Dose-dependent inhibition of TNF-α-induced activation | KBM-5 cells | [6] |

| IκBα Degradation | Inhibition of TNF-α-induced degradation | KBM-5 cells | [6] |

| p65 Nuclear Translocation | Inhibition of TNF-α-induced translocation | KBM-5 cells | [6] |

| Paw Edema | Time- and dose-dependent inhibition | Carrageenan-induced paw edema in rats | [7] |

Signaling Pathway: NF-κB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by thiothis compound.

III. Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to investigate the mechanism of action of this compound and its derivatives.

Electrophysiological Recordings (Whole-Cell Patch Clamp)

Objective: To measure the effect of thiothis compound on GABA-A and glycine receptor-mediated currents in neurons.

Protocol Outline:

-

Cell Preparation: Prepare acute brain slices (e.g., from rat cerebellum or hippocampus) or use cultured neurons expressing the receptors of interest.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.

-

Cell Identification: Identify target neurons under a microscope.

-

Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Data Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record baseline currents.

-

Drug Application: Perfuse the bath with a solution containing a known concentration of GABA or glycine to evoke a baseline current. Subsequently, co-apply thiothis compound at various concentrations with the agonist.

-

Data Analysis: Measure the amplitude of the evoked currents in the presence and absence of thiothis compound. Calculate the percentage of inhibition and determine the IC₅₀ value by fitting the data to a concentration-response curve.

Carrageenan-Induced Paw Edema

Objective: To assess the in vivo anti-inflammatory activity of thiothis compound.

Protocol Outline:

-

Animal Model: Use male Wistar rats (150-200 g).

-

Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups (different doses of thiothis compound).

-

Drug Administration: Administer the vehicle, standard drug, or thiothis compound intraperitoneally or orally.

-

Induction of Inflammation: After a specific pre-treatment time (e.g., 30 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[8][9]

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[8]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Rota-Rod Test

Objective: To evaluate the muscle relaxant and motor coordination effects of thiothis compound.

Protocol Outline:

-

Apparatus: Use a rota-rod apparatus with a rotating rod of a specific diameter.

-

Animal Model: Use mice (20-25 g).

-

Training: Train the mice to stay on the rotating rod at a constant speed (e.g., 20-25 rpm) for a set period (e.g., 3-5 minutes).[10][11]

-

Grouping and Drug Administration: Divide the trained mice into control, standard (e.g., diazepam), and test groups and administer the respective treatments.

-

Testing: After a defined pre-treatment time (e.g., 30 minutes), place each mouse on the rotating rod and record the time until it falls off (fall-off time).[10][12]

-

Data Analysis: Compare the fall-off time of the test groups with the control and standard groups. A significant decrease in fall-off time indicates muscle relaxation.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine if thiothis compound inhibits the DNA-binding activity of NF-κB.

Protocol Outline:

-

Nuclear Extract Preparation: Treat cells (e.g., KBM-5) with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of thiothis compound. Isolate the nuclear proteins.

-

Probe Labeling: Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.[13]

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.[13]

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or other appropriate detection methods.

-

Data Analysis: A decrease in the intensity of the shifted band (protein-DNA complex) in the presence of thiothis compound indicates inhibition of NF-κB binding.

Western Blot for IκBα and p65

Objective: To assess the effect of thiothis compound on the levels and phosphorylation status of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Protocol Outline:

-

Cell Treatment and Lysis: Treat cells with an inflammatory stimulus with or without thiothis compound. Prepare cytoplasmic and nuclear extracts.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total IκBα, phosphorylated IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic extracts and Lamin B1 for nuclear extracts).[14]

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels. A decrease in phosphorylated IκBα and an increase in cytoplasmic p65 (with a corresponding decrease in nuclear p65) in the presence of thiothis compound would support the proposed mechanism.[14]

IV. Conclusion and Future Directions

The current body of evidence strongly suggests that this compound and its derivatives, particularly thiothis compound, exert their therapeutic effects through a dual mechanism of action. Their muscle relaxant properties are likely mediated by a complex interplay with inhibitory neurotransmitter systems, with a notable role as a competitive antagonist at GABA-A receptors and a modulator of glycine receptors. The anti-inflammatory and analgesic effects are increasingly attributed to the inhibition of the pro-inflammatory NF-κB signaling pathway.

While significant strides have been made in elucidating these mechanisms, several questions remain. The precise downstream signaling events following GABA-A receptor antagonism that lead to muscle relaxation require further investigation. A more detailed understanding of the interaction with different GABA-A receptor subtypes could pave the way for the development of more selective and safer muscle relaxants. Furthermore, exploring the full spectrum of anti-inflammatory actions beyond NF-κB inhibition could reveal novel therapeutic applications for these established molecules.

This technical guide provides a comprehensive summary of the current understanding of the speculated mechanisms of action of this compound. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing our knowledge in this field and developing improved therapies for musculoskeletal and inflammatory disorders.

References

- 1. What is the mechanism of Thiothis compound? [synapse.patsnap.com]

- 2. The muscle relaxant thiothis compound is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiothis compound inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiothis compound Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnrjournal.com [pnrjournal.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expt 10 Effects of skeletal muscle relaxants using rota-rod apparatus | PPTX [slideshare.net]

- 11. ijbamr.com [ijbamr.com]

- 12. scribd.com [scribd.com]

- 13. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

Pharmacological Profile of Thiocolchicoside: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the preclinical pharmacological profile of thiocolchicoside, a semi-synthetic, sulfur-containing derivative of the natural glucoside this compound, which is extracted from the seeds of Gloriosa superba.[1] While the initial compound of interest may be this compound, the vast majority of preclinical and clinical research has focused on thiothis compound due to its established use as a centrally acting muscle relaxant with additional anti-inflammatory and analgesic properties.[1] This document will synthesize the available preclinical data on its mechanism of action, pharmacodynamics, pharmacokinetics (ADME), and toxicology to serve as a comprehensive resource for the scientific community.

Mechanism of Action

Thiothis compound exerts its pharmacological effects through a multi-target mechanism primarily centered on the central nervous system. Its actions as a muscle relaxant are attributed to its interaction with inhibitory neurotransmitter receptors, while its anti-inflammatory effects are mediated through the modulation of key signaling pathways.

Muscle Relaxant Effects: GABA-A and Glycine Receptor Antagonism

The primary mechanism for the myorelaxant properties of thiothis compound involves its function as a competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3] GABA is the principal inhibitory neurotransmitter in the central nervous system, and its binding to GABA-A receptors leads to neuronal hyperpolarization and reduced excitability.[4] By antagonizing these receptors, thiothis compound modulates the inhibitory pathways, which is believed to result in its muscle-relaxing effects, likely at a supraspinal level.[5]

Additionally, thiothis compound demonstrates an affinity for strychnine-sensitive glycine receptors, another critical inhibitory receptor system in the spinal cord and brainstem.[4][6] It acts as an antagonist at these receptors as well.[2] This dual antagonism of key inhibitory receptors contributes to its overall pharmacological profile. However, this antagonistic action is also linked to a known proconvulsant effect, making the drug unsuitable for individuals prone to seizures.[1][2]

Electrophysiological studies on recombinant human GABA-A receptors have shown that thiothis compound inhibits GABA-evoked chloride currents with median inhibitory concentrations (IC50) ranging from 0.13 to 0.2 µM.[6] Its potency at glycine receptors is lower, with an IC50 of 47 µM.[6]

Figure 1: Antagonistic action of Thiothis compound on GABA-A and Glycine receptors.

Anti-inflammatory Effects: NF-κB Pathway Inhibition

Beyond its effects on neurotransmitter receptors, thiothis compound exhibits significant anti-inflammatory properties.[4] Preclinical studies have demonstrated that it can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates inflammatory and immune responses.[7][8]

Thiothis compound has been shown to inhibit NF-κB activation induced by various inflammatory stimuli.[8][9] The mechanism involves preventing the degradation and phosphorylation of IκBα (Inhibitor of NF-κB alpha), which normally sequesters NF-κB in the cytoplasm.[7][10] By stabilizing IκBα, thiothis compound blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes, such as cytokines, chemokines, and cyclooxygenase-2 (COX-2).[7][11]

Figure 2: Inhibition of the NF-κB signaling pathway by Thiothis compound.

Pharmacodynamics

Preclinical pharmacodynamic studies have been conducted to evaluate the efficacy of thiothis compound as a muscle relaxant and anti-inflammatory agent.

Muscle Relaxant Activity